molecular formula C12H14N2 B13304553 1-(But-2-en-1-yl)-1H-indol-5-amine

1-(But-2-en-1-yl)-1H-indol-5-amine

Cat. No.: B13304553
M. Wt: 186.25 g/mol
InChI Key: NZOCVTJLEGKMGX-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core with a but-2-en-1-yl substituent at the nitrogen atom and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indole with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

1-(But-2-en-1-yl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
  • Crotyl alcohol
  • Crotonaldehyde

Uniqueness

1-(But-2-en-1-yl)-1H-indol-5-amine is unique due to its indole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]indol-5-amine

InChI

InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h2-6,8-9H,7,13H2,1H3/b3-2+

InChI Key

NZOCVTJLEGKMGX-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=CC2=C1C=CC(=C2)N

Canonical SMILES

CC=CCN1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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